Eptifibatide is a synthetic cyclic heptapeptide [], [] derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) []. It belongs to a class of drugs known as glycoprotein (GP) IIb/IIIa receptor antagonists, specifically designed for research investigating platelet aggregation and thrombosis []. Eptifibatide has served as a valuable tool in understanding the mechanisms of platelet activation and the role of GP IIb/IIIa receptors in various physiological and pathological processes [], [].
References[1] EPTIFIBATIDE-LOADED LIPOSOMES MICROFLUIDIC-BASED LOADING AND SET-UP OF AN HPLC ANALYSIS[2] Eptifibatide-Induced Thrombocytopenia and Subsequent Thrombosis[3] FcγRIIa and the Integrin β3 Cytoplasmic Domain: Two Prerequisites for Thrombocytopenia and Thrombosis Following Administration of the Fibrinogen Receptor Antagonist, Eptifibatide.[4] Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention.[5] Early versus delayed, provisional eptifibatide in acute coronary syndromes.[6] Effect of Ca2+ on GP IIb-IIIa interactions with integrilin: enhanced GP IIb-IIIa binding and inhibition of platelet aggregation by reductions in the concentration of ionized calcium in plasma anticoagulated with citrate.[7] Delayed-onset eptifibatide-induced thrombocytopenia.[8] Enhanced Efficacy of Eptifibatide Administration in Patients With Acute Coronary Syndrome Requiring In-Hospital Coronary Artery Bypass Grafting[9] Eptifibatide-Associated Acute, Profound Thrombocytopenia[10] The costs of routine eptifibatide use in acute coronary syndromes in Western Europe : an economic substudy of the PURSUIT trial[11] Eptifibatide preparation method[12] Saignements chez les patients insuffisants rénaux recevant de l’eptifibatide lors d’intervention coronarienne percutanée[13] [Glycoprotein IIb/IIIa antagonist eptifibatide in acute coronary syndrome without elevation of ST segment].[14] Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II.[15] Eptifibatide: The evidence for its role in the management of acute coronary syndromes[16] Pharmacodynamics and Pharmacokinetics of Higher-Dose, Double-Bolus Eptifibatide in Percutaneous Coronary Intervention[17] [Glycoprotein IIb/IIIa antagonist eptifibatide in acute coronary syndrome without elevation of ST segment].[18] PCV21: COST-EFFECTIVENESS ANALYSIS OF ABCIXIMAB, EPTIFIBATIDE, AND TIROFIBAN IN PATIENTS WITH CORONARY SYNDROMES[19] Greater inhibitory effects of bivalirudin compared with unfractionated heparin plus eptifibitide on thrombin-induced platelet activation[20] Anti-thrombotic effect of bivalirudin compared with eptifibatide and unfractionated heparin in diabetic patients[21] Eptifibatide and 7E3, but Not Tirofiban, Inhibit αvβ3 Integrin–Mediated Binding of Smooth Muscle Cells to Thrombospondin and Prothrombin[22] Clinical and economic studies of eptifibatide in coronary stenting[23] Clinical and economic studies of eptifibatide in coronary stenting[24] Abstract TP35: Eptifibatide is Safe and May Improve Outcomes in Stroke Patients Undergoing Thrombectomy After Receiving IVtPA[25] Comparison of two platelet glycoprotein IIb/IIIa inhibitors, eptifibatide and abciximab: outcomes, complications and thrombocytopenia during percutaneous coronary intervention.[26] Eptifibatide-eluting stent as an antiproliferative and antithrombotic agent: in vitro evaluation.[27] Abciximab or Eptifibatide in Percutaneous Coronary Intervention: In-Hospital Outcomes and Costs and Six-Month Results [] Eptifibatide method of preparation[29] In vitro effects of the glycoprotein IIb/IIIa receptor antagonists abciximab and eptifibatide on platelet aggregation in healthy cats.[30] Primary and secondary safety endpoints from IMPACT II. Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis.[31] Cost-effectiveness of platelet glycoprotein IIb/IIIa inhibition with eptifibatide in patients with non-ST-elevation acute coronary syndromes.[32] Modifiable risk factors for vascular access site complications in the IMPACT II Trial of angioplasty with versus without eptifibatide. Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis.[33] Abstract 390: Use of Eptifibatide in patients with ventricular assist devices and Bleeding outcomes[34] Effect of GPIIb/IIIa inhibition with eptifibatide or tirofiban on the expression of cellular adhesion molecules on monocytes.[35] Long-term efficacy of high-dose tirofiban versus double-bolus eptifibatide in patients undergoing percutaneous coronary intervention[36] Upstream Clopidogrel Use and the Efficacy and Safety of Early Eptifibatide Treatment in Patients With Acute Coronary Syndrome: An Analysis From the Early Glycoprotein IIb/IIIa Inhibition in Patients With Non–ST-Segment Elevation Acute Coronary Syndrome (EARLY ACS) Trial[37] Outcomes and Costs of Abciximab Versus Eptifibatide for Percutaneous Coronary Intervention[38] Long-term clinical outcomes up to 7- year results of intracoronary stand-alone bolus administration of eptifibatide during coronary intervention (ice) study[39] Association of Ebtifibatide Administration Timing and TIMI Flow of Infarct Related Artery During Primary PCI[40] Bleeding Associated with Eptifibatide Targeting Higher Risk Patients with Acute Coronary Syndromes: Incidence and Multivariate Risk Factors[41] Early initiation of eptifibatide in the emergency department before primary percutaneous coronary intervention for ST-segment elevation myocardial infarction: Results of the Time to Integrilin Therapy in Acute Myocardial Infarction(TITAN)-TIMI 34 trial[42] Using eptifibatide in patients undergoing coronary angioplasty with acute myocardial infarction[43] Evaluation of Eptifibatide Treatment in Patients Undergoing Percutaneous Coronary Intervention[44] New findings from the PURSUIT study[45] Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa
Eptifibatide Acetate is a synthetic cyclic peptide that functions primarily as an antiplatelet agent. It is derived from the venom of the southeastern pygmy rattlesnake and is designed to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet activation and aggregation. This compound is utilized in various clinical settings, particularly in the management of acute coronary syndromes and during percutaneous coronary interventions.
Eptifibatide Acetate was developed from the natural peptide derived from snake venom, specifically designed to mimic the action of this venom while enhancing safety and efficacy for human use. Its synthesis involves advanced peptide chemistry techniques, allowing for high purity and specificity.
Eptifibatide Acetate is classified as a glycoprotein IIb/IIIa inhibitor, a category of drugs that prevent platelet aggregation. It is primarily used in cardiology and vascular medicine.
The synthesis of Eptifibatide Acetate typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a resin-bound peptide chain. This method facilitates the production of peptides with high purity and yields.
Eptifibatide Acetate has a complex cyclic structure characterized by multiple amino acids linked through peptide bonds. The cyclic nature enhances its stability and biological activity.
The synthesis of Eptifibatide Acetate involves several key reactions:
Eptifibatide Acetate exerts its effects by specifically binding to the glycoprotein IIb/IIIa receptor on platelets. This binding inhibits fibrinogen from attaching to activated platelets, thereby preventing aggregation.
Eptifibatide Acetate is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3